molecular formula C22H19N3O4S B2694797 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-55-1

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2694797
CAS No.: 941943-55-1
M. Wt: 421.47
InChI Key: YPUUEGNNRSOPQY-UHFFFAOYSA-N
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Description

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound of significant interest in early-stage pharmaceutical and biochemical research. This complex molecule features a 1,3-benzodioxole (piperonyl) carboxamide group linked to a thiazole ring, which is in turn connected to a 3,4-dihydroquinoline moiety through an ketone-containing ethylene chain. This specific structural architecture suggests potential for diverse biological interactions, particularly in the exploration of enzyme inhibition and receptor binding studies. Researchers are investigating this compound as a key scaffold in the development of novel therapeutic agents. Its mechanism of action is believed to involve targeted binding to specific protein active sites, potentially modulating critical biological pathways. This product is intended for research and further manufacturing use only and is not for direct human use, diagnostic applications, or any form of personal consumption. Researchers should consult the primary scientific literature for detailed pharmacological and toxicological data prior to use.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-20(25-9-3-5-14-4-1-2-6-17(14)25)11-16-12-30-22(23-16)24-21(27)15-7-8-18-19(10-15)29-13-28-18/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUUEGNNRSOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation typically involves a multi-step synthesis:

  • Formation of the 3,4-dihydroquinolin-1(2H)-yl group: : This involves the reduction of quinoline derivatives.

  • Linking to thiazole: : The 2-oxoethyl group is introduced using a Friedel-Crafts acylation, followed by cyclization to form the thiazole ring.

  • Connecting to benzo[d][1,3]dioxole-5-carboxamide: : The final step is amidation, linking the thiazole to the benzo[d][1,3]dioxole-5-carboxamide group.

Industrial Production Methods

Scalable synthesis in industrial settings often leverages microwave-assisted organic synthesis (MAOS) for reaction acceleration and yield optimization. Advanced purification techniques, like column chromatography and recrystallization, ensure compound purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation, particularly at the quinoline ring.

  • Reduction: : Reductive amination is common to synthesize derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions occur primarily at the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenated solvents and strong bases or acids.

Major Products Formed

Reactions lead to various derivatives:

  • Oxidation: : Quinoline oxides.

  • Reduction: : Amines and hydrides.

  • Substitution: : Varied functionalized thiazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit promising antimicrobial properties. For instance:

  • In vitro studies have demonstrated that derivatives of thiazole show significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • A specific derivative was shown to have broad-spectrum antifungal activity against drug-resistant strains of Candida, outperforming traditional antifungal agents like fluconazole .

Anticancer Properties

The compound's anticancer potential is also noteworthy:

  • Cell viability assays indicate that certain derivatives can significantly reduce the viability of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells .
  • The introduction of specific substituents on the thiazole ring has been linked to enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug design.

Enzyme Inhibition

This compound may serve as a valuable tool in enzyme inhibition studies:

  • The compound can act as a probe to study enzyme interactions and potentially lead to the development of new enzyme inhibitors. This application is particularly relevant in the context of diseases where enzyme dysregulation is a factor .

Case Studies

Several case studies highlight the compound's applications:

  • Antimicrobial Screening : A study evaluated various thiazole derivatives against resistant bacterial strains, showing that modifications to the thiazole ring could enhance antimicrobial efficacy.
    CompoundActivity Against MRSAActivity Against E. faecium
    3hStrongModerate
    7ModerateStrong
  • Anticancer Activity : A comparative analysis of different derivatives against Caco-2 cells revealed that specific substitutions led to a significant decrease in cell viability.
    CompoundViability (%)p-value
    Control100-
    3b56.90.0019
    3e31.9<0.001

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with multiple cellular targets, notably:

  • Protein Kinases: : Inhibiting specific kinases, affecting cell proliferation and apoptosis.

  • DNA Intercalation: : Modifies DNA structure, interfering with replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several synthesized thiazole derivatives, as evidenced by recent synthetic studies. Below is a detailed comparison of substituents, synthetic yields, and key physicochemical properties.

Key Observations:

Substituent Diversity: The target compound uniquely integrates a dihydroquinoline group, absent in analogs like Compounds 74, 83, and 34, which instead feature methoxyphenyl, trifluoromethoxy, or propoxybenzoyl groups. The benzodioxole-5-carboxamide in the target contrasts with cyclopropanecarboxamide in analogs, which may reduce steric hindrance or enhance solubility .

Synthetic Efficiency :

  • Yields for analogs range from 18–26%, suggesting moderate efficiency in cyclopropane-carboxamide coupling reactions. The target compound’s synthesis may face similar challenges unless optimized .

Spectroscopic Features: Compound 83’s ¹H NMR reveals broad NH (δ 11.92) and aromatic proton splitting (δ 7.75–6.91), consistent with carboxamide and benzodioxole motifs. The target compound’s NMR would likely show similar NH and aromatic signals but distinct shifts due to the dihydroquinoline moiety .

Pharmacological and Physicochemical Implications

  • Lipophilicity: The trifluoromethoxy group in Compound 83 increases lipophilicity (logP ~3.5 estimated) compared to the methoxy group in Compound 74 (logP ~2.8). The target’s dihydroquinoline may further elevate logP, impacting membrane permeability .
  • Metabolic Stability : Benzodioxole derivatives often exhibit resistance to oxidative metabolism, whereas cyclopropane-carboxamides (as in analogs) may undergo ring-opening reactions. The target’s benzodioxole-5-carboxamide could enhance stability .

Biological Activity

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H22N4O4S, with a molecular weight of approximately 438.52 g/mol. Its structural characteristics include a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the target compound. For instance, compounds featuring similar quinoline structures have demonstrated significant anti-proliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound 8gMCF-71.2 ± 0.2Induces apoptosis via caspase activation
Compound 8gPanc-11.4 ± 0.2Cell cycle arrest at G2/M phase

The above data indicates that derivatives with the quinoline structure can effectively inhibit cancer cell proliferation and induce apoptosis through intrinsic pathways involving caspase activation and cell cycle regulation .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic factors such as BAX while downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Studies indicate that treatment with related compounds can lead to G2/M phase arrest in cancer cells, disrupting their proliferation .

Study 1: Synthesis and Evaluation of Quinoline Derivatives

A recent study synthesized various quinoline derivatives and evaluated their biological activities. Among these, compounds with structural similarities to this compound exhibited notable cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The most active compounds demonstrated IC50 values in the low micromolar range and were found to significantly inhibit cell migration and reduce inflammatory cytokine levels (IL-6 and TNF-α) .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets involved in cancer pathways. These studies suggest that the compound may interact favorably with key enzymes involved in tumor growth and metastasis .

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